molecular formula C7H15NO2 B1601870 4-Hydroxy-1-piperidineethanol CAS No. 224431-84-9

4-Hydroxy-1-piperidineethanol

Cat. No.: B1601870
CAS No.: 224431-84-9
M. Wt: 145.2 g/mol
InChI Key: DOILPQLHDAWKCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-piperidineethanol, also known as 1-(2-Hydroxyethyl)-4-hydroxypiperidine, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of this compound involves dissolving Piperidin-4-ol in ethanol and adding anhydrous sodium carbonate. 2-Bromo-ethanol is then added dropwise to the reaction mixture, which is refluxed for 16 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 . The SMILES string representation is OCCN1CCC(O)CC1 .


Physical and Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 145.2 . The melting point is between 33-40 °C .

Scientific Research Applications

Enzymatic Kinetic Resolution and Synthetic Applications

4-Hydroxy-1-piperidineethanol and its derivatives have been extensively used in the synthesis of several natural and synthetic compounds due to the presence of a stereocenter and an easily-functionalized group, such as the alcohol. This makes it a valuable starting material for enantioselective synthesis. Both synthetic and enzymatic methods have been applied for the resolution of the racemic compound, facilitating the synthesis of enantiopure derivatives and their utilization in natural product synthesis and combinatorial chemistry (Perdicchia et al., 2015).

Synthesis of Piperidin-2-ones

This compound derivatives have been synthesized through Cu(I)-catalyzed reductive aldol cyclization, demonstrating the compound's utility in creating highly functionalized piperidin-2-ones and hydroxylated piperidines. This methodology, combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of these compounds, which are valuable intermediates in pharmaceutical synthesis (Lam et al., 2005).

Multicomponent Reactions for Piperidine Derivatives

The α-hydroxyalkyl piperidine unit, common to several naturally occurring alkaloids and azasugar analogues, has been synthesized through a novel multicomponent reaction. This process generates polysubstituted piperidine derivatives embodying multiple stereogenic centers in a single operation, indicating its high value in combinatorial chemistry and natural product synthesis (Tailor and Hall, 2000).

Potential Neuroprotectant Applications

Some derivatives of this compound have shown neuroprotective activity, particularly in models of glutamate toxicity, suggesting their potential as therapeutic agents for neurological disorders. These compounds exhibit selective activity towards certain neuronal populations, highlighting their specificity and potential clinical utility (Menniti et al., 1997).

DNA Cleavage and Photoproduct Repair

Derivatives have been explored for their ability to cleave DNA at abasic sites and UV-induced photoproducts, offering insights into their potential use in molecular biology and therapeutic applications. This includes the development of reagents that can cleave DNA without non-specific damage, enhancing the precision of molecular interventions (McHugh and Knowland, 1995).

Future Directions

4-Hydroxy-1-piperidineethanol has been used as a reactant for the synthesis of estrogen receptor ligands and breast cancer cell antiproliferative agents . This suggests potential future directions in the field of medicinal chemistry, particularly in the development of new therapeutic agents.

Relevant Papers

A review paper titled “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” discusses the importance of piperidines, including this compound, in drug design . The paper highlights the significant role of piperidine derivatives in the pharmaceutical industry and summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in the piperidine derivative.

Cellular Effects

It is known that piperidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOILPQLHDAWKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564189
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224431-84-9
Record name 1-(2-Hydroxyethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-piperidineethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidin-4-ol (5 g, 49.4 mmol) is dissolved in 200 ml of ethanol and anhydrous sodium carbonate (21 g, 197.6 mmol) is added. 2-Bromo-ethanol (6.9 ml, 98.8 mmol) is added dropwise and the reaction mixture is refluxed for 16 hours. After evaporation under reduced pressure the mixture is stirred with 200 ml of DCM and filtered. The clear filtrate is evaporated under reduced pressure and dried at high vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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